molecular formula C13H15NO3 B132915 (S)-4-Benzyl-3-propionyloxazolidin-2-one CAS No. 101711-78-8

(S)-4-Benzyl-3-propionyloxazolidin-2-one

Cat. No.: B132915
CAS No.: 101711-78-8
M. Wt: 233.26 g/mol
InChI Key: WHOBYFHKONUTMW-NSHDSACASA-N
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Description

(S)-4-Benzyl-3-propionyloxazolidin-2-one is a chiral oxazolidinone derivative. It is widely used in organic synthesis, particularly as a chiral auxiliary in asymmetric synthesis. The compound’s unique structure allows it to facilitate the formation of enantiomerically pure compounds, which are crucial in the development of pharmaceuticals and other fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Benzyl-3-propionyloxazolidin-2-one typically involves the reaction of (S)-4-benzyl-2-oxazolidinone with propionic anhydride. The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Benzyl-3-propionyloxazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups.

    Substitution: The benzyl group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with different functional groups, while reduction can produce alcohols or amines.

Scientific Research Applications

(S)-4-Benzyl-3-propionyloxazolidin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, helping to produce enantiomerically pure compounds.

    Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals.

    Medicine: It plays a role in the development of drugs, particularly those requiring high enantiomeric purity.

    Industry: The compound is used in the production of fine chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (S)-4-Benzyl-3-propionyloxazolidin-2-one involves its ability to act as a chiral auxiliary. The compound’s chiral center allows it to induce chirality in the molecules it interacts with, facilitating the formation of enantiomerically pure products. This is achieved through the formation of diastereomeric intermediates, which can be separated and converted to the desired enantiomers.

Comparison with Similar Compounds

Similar Compounds

    (S)-4-Benzyl-2-oxazolidinone: A precursor to (S)-4-Benzyl-3-propionyloxazolidin-2-one, used in similar applications.

    ®-4-Benzyl-3-propionyloxazolidin-2-one: The enantiomer of the compound, with similar but distinct applications.

    (S)-4-Isopropyl-3-propionyloxazolidin-2-one: A structurally similar compound with different substituents.

Uniqueness

This compound is unique due to its specific chiral center and the benzyl group, which provide distinct steric and electronic properties. These properties make it particularly effective as a chiral auxiliary in asymmetric synthesis, offering advantages in terms of selectivity and yield.

Properties

IUPAC Name

(4S)-4-benzyl-3-propanoyl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-2-12(15)14-11(9-17-13(14)16)8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHOBYFHKONUTMW-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C(COC1=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)N1[C@H](COC1=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50369977
Record name (4S)-4-Benzyl-3-propanoyl-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101711-78-8
Record name (4S)-4-Benzyl-3-propanoyl-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4S)-4-Benzyl-3-propanoyl-1,3-oxazolidin-2-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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